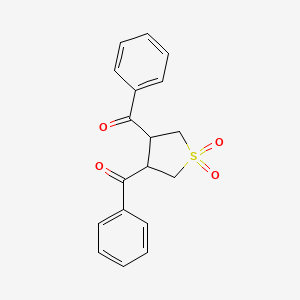
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone. It is a derivative of sulfolane, which is widely used in the chemical industry as a solvent for extractive distillation and chemical reactions . This compound is characterized by the presence of two benzoyl groups attached to the thiolane ring, which significantly influences its chemical properties and applications.
Preparation Methods
The synthesis of 3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione typically involves the reaction of sulfolane with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the substitution of hydrogen atoms on the thiolane ring with benzoyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its sulfone and benzoyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-Dibenzoyl-1lambda~6~-thiolane-1,1-dione can be compared with other similar compounds, such as:
Sulfolane: A simpler cyclic sulfone without benzoyl groups, used primarily as a solvent.
3-Hydrazinyl-1lambda~6~-thiolane-1,1-dione: A derivative with a hydrazine group, studied for its unique chemical properties.
4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione: Another cyclic sulfone with different substituents, used in various chemical applications.
Properties
CAS No. |
89913-65-5 |
|---|---|
Molecular Formula |
C18H16O4S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4-benzoyl-1,1-dioxothiolan-3-yl)-phenylmethanone |
InChI |
InChI=1S/C18H16O4S/c19-17(13-7-3-1-4-8-13)15-11-23(21,22)12-16(15)18(20)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
WELGVISFSUDWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


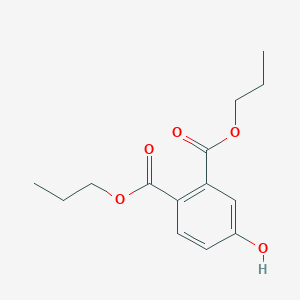

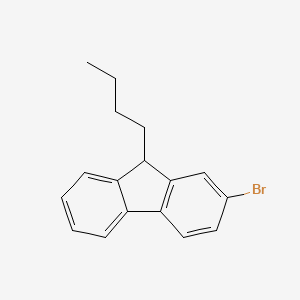
![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)
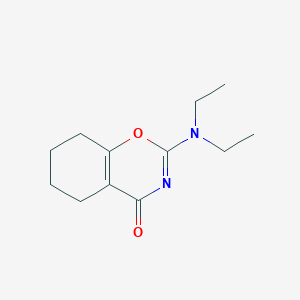
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)

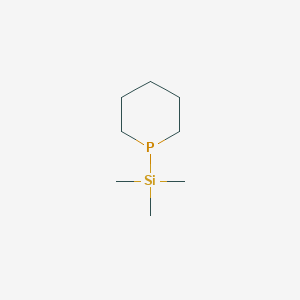

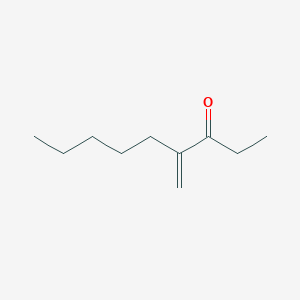
![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
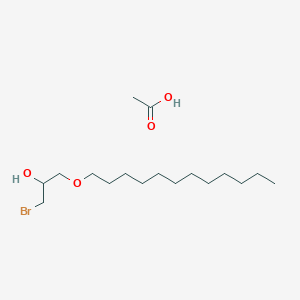
![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
